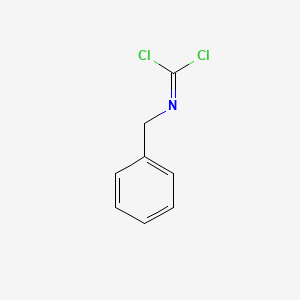
Benzylcarbonimidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylcarbonimidic dichloride is an organic compound characterized by the presence of a carbon-nitrogen double bond and two chlorine atoms attached to the carbon. This compound is known for its reactivity and is used in various chemical synthesis processes. Its unique structure makes it a valuable intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylcarbonimidic dichloride can be synthesized through the reaction of benzyl isocyanide with sulfuryl chloride. This method is efficient and avoids the formation of byproducts typically associated with free-radical substitution . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NC} + \text{SO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N=CCl}_2 + \text{SO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Benzylcarbonimidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Hydrolysis: It can be hydrolyzed to form benzylamine and hydrochloric acid.
Reduction: It can be reduced to form benzylamine derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Reduction Conditions: Often involve the use of reducing agents like lithium aluminum hydride.
Major Products Formed:
Substituted Benzylcarbonimidic Compounds: Formed through nucleophilic substitution.
Benzylamine: Formed through hydrolysis and reduction reactions.
Scientific Research Applications
Benzylcarbonimidic dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzylcarbonimidic dichloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon-nitrogen double bond makes it highly reactive, allowing it to form stable products with various nucleophiles. This reactivity is crucial for its role in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Benzyl Isocyanide: Shares a similar structure but lacks the chlorine atoms.
Benzylamine: A reduction product of benzylcarbonimidic dichloride.
Benzyl Chloride: Similar in structure but lacks the carbon-nitrogen double bond.
Uniqueness: this compound’s unique combination of a carbon-nitrogen double bond and two chlorine atoms makes it highly reactive and versatile in chemical synthesis. This distinguishes it from other similar compounds, which may not exhibit the same level of reactivity or versatility .
Properties
IUPAC Name |
N-benzyl-1,1-dichloromethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWWFQVYNFTCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














